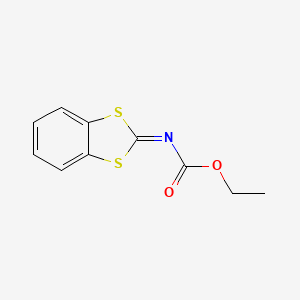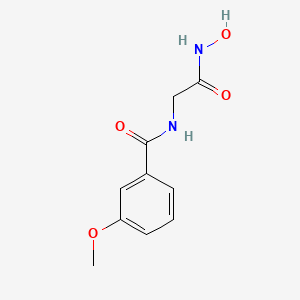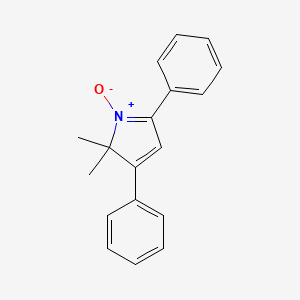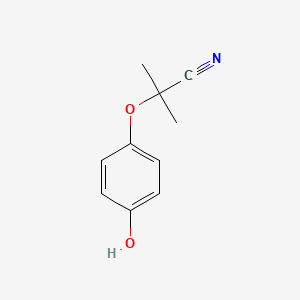![molecular formula C13H16BrCl2O5P B14468753 2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate CAS No. 66352-36-1](/img/structure/B14468753.png)
2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate is a chemical compound with a complex structure that includes both phosphonate and benzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate typically involves the reaction of 2-bromobenzoic acid with bis(2-chloroethoxy)phosphoryl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoate group can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phosphonate group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide. The reactions are usually conducted at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are the substituted benzoates, depending on the nucleophile used.
Hydrolysis: The major products are 2-bromobenzoic acid and bis(2-chloroethoxy)phosphoryl ethanol.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl) ether: Similar in structure but lacks the benzoate group.
Bis(2-chloroethoxy)ethyl ether: Similar in structure but lacks the phosphonate group.
2-Bromobenzoic acid: Contains the benzoate group but lacks the phosphonate and chloroethoxy groups.
Uniqueness
2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate is unique due to its combination of phosphonate and benzoate groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
66352-36-1 |
|---|---|
Molecular Formula |
C13H16BrCl2O5P |
Molecular Weight |
434.0 g/mol |
IUPAC Name |
2-[bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate |
InChI |
InChI=1S/C13H16BrCl2O5P/c14-12-4-2-1-3-11(12)13(17)19-9-10-22(18,20-7-5-15)21-8-6-16/h1-4H,5-10H2 |
InChI Key |
XFDZDXSIQZEESI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCCP(=O)(OCCCl)OCCCl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Bis[([1,1'-biphenyl]-4-yl)oxy](oxo)phosphanium](/img/structure/B14468722.png)


![4-[(E)-(4-Bromophenyl)diazenyl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14468741.png)

![2,4-Dithiabicyclo[3.1.0]hexane](/img/structure/B14468749.png)



